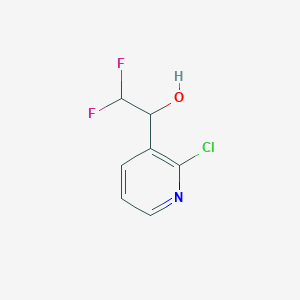
1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring and a difluoroethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol typically involves the reaction of 2-chloropyridine with difluoroethanol under specific conditions. One common method involves the use of a Grignard reagent, where 2-chloropyridine is reacted with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This intermediate is then treated with difluoroethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the difluoroethanol moiety enhances its ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: Shares the chloropyridine ring but lacks the difluoroethanol moiety.
2,2-Difluoroethanol: Contains the difluoroethanol group but lacks the chloropyridine ring.
3-Chloropyridine: Similar structure but with the chlorine atom at a different position.
Uniqueness
1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is unique due to the combination of the chloropyridine ring and the difluoroethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H6ClF2NO |
|---|---|
Molekulargewicht |
193.58 g/mol |
IUPAC-Name |
1-(2-chloropyridin-3-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-4(2-1-3-11-6)5(12)7(9)10/h1-3,5,7,12H |
InChI-Schlüssel |
OSYMOUDZQRWNKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)C(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


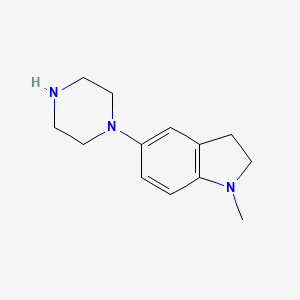
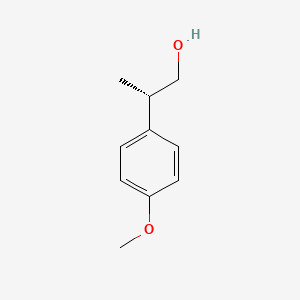
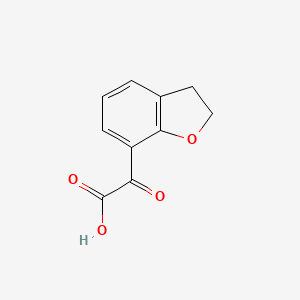
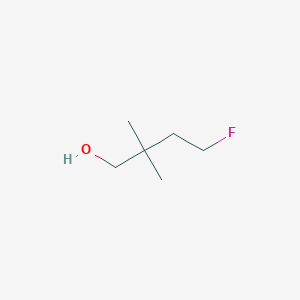
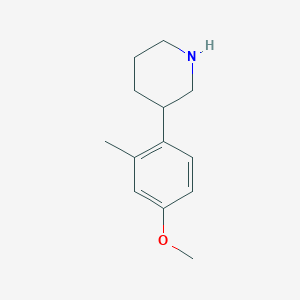
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
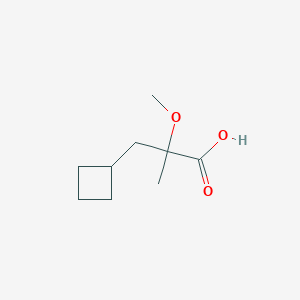
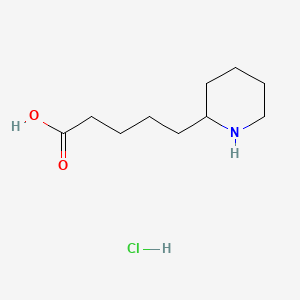
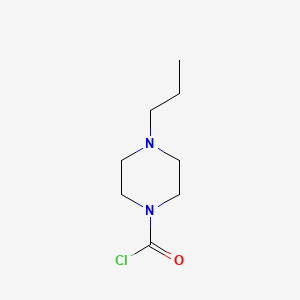
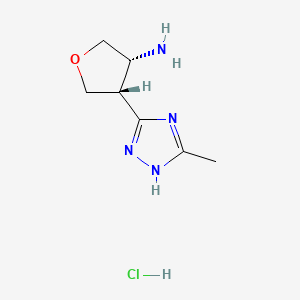
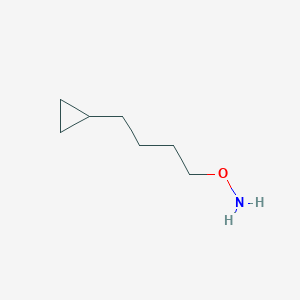
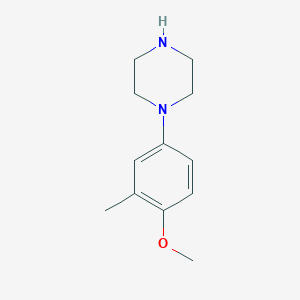
![(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol](/img/structure/B15319158.png)
![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)
